3-Nitro-9H-carbazol-9-amine
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Overview
Description
3-Nitro-9H-carbazol-9-amine is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-9H-carbazol-9-amine typically involves the nitration of 9H-carbazole followed by amination. One common method is the nitration of 9H-carbazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-9H-carbazole is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-9H-carbazol-9-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: 3-Amino-9H-carbazol-9-amine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
3-Nitro-9H-carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Nitro-9H-carbazol-9-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
9H-Carbazole: The parent compound with similar structural features but lacks the nitro and amine groups.
3,6-Dinitro-9H-carbazole: A derivative with two nitro groups, offering different reactivity and applications.
3-Amino-9H-carbazole: A derivative with an amino group instead of a nitro group, used in different chemical and biological contexts.
Uniqueness: 3-Nitro-9H-carbazol-9-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group and an amine group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
105676-67-3 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-nitrocarbazol-9-amine |
InChI |
InChI=1S/C12H9N3O2/c13-14-11-4-2-1-3-9(11)10-7-8(15(16)17)5-6-12(10)14/h1-7H,13H2 |
InChI Key |
POFWISKFQAEBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2N)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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